1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene
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Overview
Description
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloro-2-methylpropyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene typically involves the alkylation of 4-fluorobenzene with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution on the aromatic ring.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like DMF or THF.
Electrophilic Aromatic Substitution: Sulfuric acid or aluminum chloride as catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of 1-(3-Hydroxy-2-methylpropyl)-4-fluoro-benzene.
Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 1-(3-Oxo-2-methylpropyl)-4-fluoro-benzene.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the reactivity of the benzene ring in electrophilic aromatic substitution. The compound’s effects are mediated through these molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylpropyl)-benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-1-(2-methylpropyl)benzene: Similar structure but with a different alkyl group, leading to variations in chemical behavior.
1-(3-Chloro-2-methylpropyl)-4-chloro-benzene: Contains an additional chlorine atom, affecting its reactivity and applications.
Uniqueness
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the benzene ring. These effects influence the compound’s reactivity and make it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C10H12ClF |
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Molecular Weight |
186.65 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
OJPGUQMQIDCRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)CCl |
Origin of Product |
United States |
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